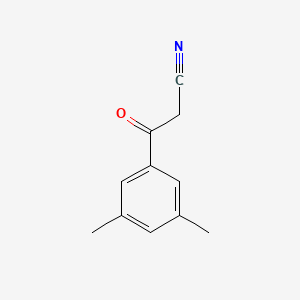
3,5-Dimethylbenzoylacetonitrile
Vue d'ensemble
Description
3,5-Dimethylbenzoylacetonitrile is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Biochemical Pathways
It’s known that the compound can be used as a precursor in the synthesis of other organic compounds
Result of Action
It’s known that the compound can be used in the synthesis of other organic compounds , but the specific effects of these compounds at the molecular and cellular level are subjects of ongoing research.
Activité Biologique
3,5-Dimethylbenzoylacetonitrile is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the available data regarding its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C12H13N
- Molecular Weight : 185.24 g/mol
- CAS Number : 123481
This compound features a benzoyl group substituted with two methyl groups at the 3 and 5 positions, linked to an acetonitrile moiety. Such structural features may influence its biological activity.
Mechanisms of Biological Activity
Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:
- Antioxidant Activity : The presence of methyl groups in the benzoyl ring may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Cytotoxicity : Preliminary studies indicate that derivatives of benzoylacetonitriles exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes associated with cancer progression, including aromatase and certain kinases.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights that may be applicable to this compound.
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxic Effects on Cancer Cells : A study conducted on various benzoylacetonitrile derivatives demonstrated significant cytotoxic activity against MCF-7 cells with varying IC50 values depending on substitution patterns. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity due to increased lipophilicity and better interaction with cellular membranes.
- Antioxidant Properties : In vitro assays indicated that certain derivatives showed promising antioxidant activity, which could be attributed to their ability to donate electrons and neutralize free radicals effectively.
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJSYGBBRTZOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557580 | |
| Record name | 3-(3,5-Dimethylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85692-25-7 | |
| Record name | 3-(3,5-Dimethylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














